![molecular formula C13H25N3O3 B13177683 tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13177683.png)
tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring, a methylamino group, and a tert-butyl carbamate group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Métodos De Preparación
The synthesis of tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate involves several steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product with an overall yield of 59.5% . Industrial production methods often involve similar steps but are optimized for larger-scale production and higher yields.
Análisis De Reacciones Químicas
tert-Butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, and sodium hydroxide. For example, the compound can undergo palladium-catalyzed cross-coupling reactions with various aryl halides in the presence of cesium carbonate as a base in 1,4-dioxane . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects and its role in drug development. For instance, it is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic with strong activity against both Gram-positive and Gram-negative bacteria . In industry, it is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, its piperidine ring and methylamino group can interact with specific enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-Butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate can be compared with other similar compounds, such as tert-butyl carbamate and tert-butyl N-(piperidin-4-yl)carbamate . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and their arrangement. This uniqueness contributes to its distinct chemical properties and applications.
Propiedades
Fórmula molecular |
C13H25N3O3 |
|---|---|
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[2-(methylamino)acetyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-5-7-16(8-6-10)11(17)9-14-4/h10,14H,5-9H2,1-4H3,(H,15,18) |
Clave InChI |
VXPSMZHKVZFUHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


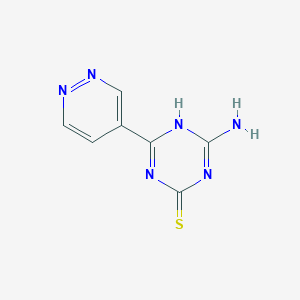
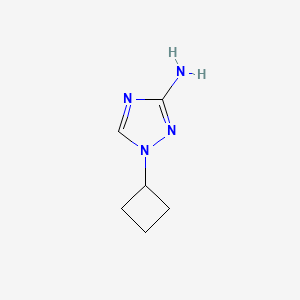
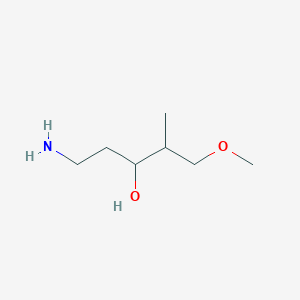
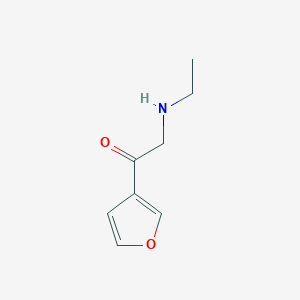

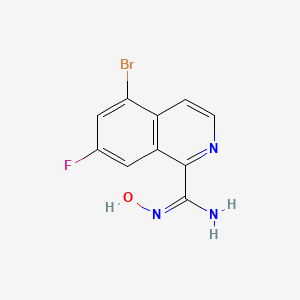

![2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13177653.png)
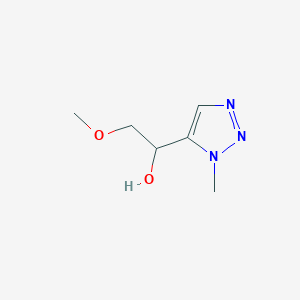

![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)


